1,2-Dihydroacenaphthylene-5-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C13H11NO/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2,(H2,14,15) |
InChI Key |
FUVYWDASNAMECC-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC3=C(C=CC1=C23)C(=O)N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dihydroacenaphthylene 5 Carboxamide and Its Derivatives
Strategies for the Construction of the 1,2-Dihydroacenaphthylene Core
Cyclization Reactions in Dihydroacenaphthylene Synthesis
The formation of the distinctive five-membered ring fused to the naphthalene (B1677914) system is achieved through various cyclization reactions. Historically, the compound was first synthesized by Marcellin Berthelot and later by Berthelot and Bardy through the cyclization of α-ethylnaphthalene. wikipedia.org
Modern synthetic chemistry has introduced more advanced and efficient methods. One notable strategy involves a palladium-catalyzed reaction cascade. This process begins with a Suzuki-Miyaura cross-coupling reaction between a 1,8-dihalonaphthalene and a suitable coupling partner, followed by an intramolecular C-H arylation under the same reaction conditions to forge the final dihydroacenaphthylene core. beilstein-journals.org Another approach involves the cyclization of hydrazones derived from acetyl-naphthol precursors using reagents like triphosgene, which can yield complex fused heterocyclic systems based on the acenaphthene (B1664957) framework. mdpi.com
Table 1: Overview of Cyclization Strategies for 1,2-Dihydroacenaphthylene Core
| Method | Precursors | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|---|
| Classic Cyclization | α-Ethylnaphthalene | Heat | Early method involving the intramolecular cyclization of a substituted naphthalene. | wikipedia.org |
| Pd-Catalyzed Cascade | 1,8-Dihalonaphthalenes, Heteroarylboronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | A modern, high-yield cascade reaction involving Suzuki-Miyaura coupling followed by intramolecular C-H arylation. | beilstein-journals.org |
| Hydrazone Cyclization | Hydrazones of 2-acetyl-1-naphthol | Triphosgene | Forms naphthoxazine derivatives, demonstrating cyclization to build upon the core naphthalene structure. | mdpi.com |
Reduction Methodologies for Aromatic Acenaphthylene (B141429) Precursors
The 1,2-dihydroacenaphthylene core can be synthesized by the reduction of its unsaturated analogue, acenaphthylene. A primary method for this transformation is the Birch reduction, a well-established reaction in organic chemistry for converting aromatic compounds into partially saturated ring systems. wikipedia.orgbyjus.com
The Birch reduction involves treating the aromatic substrate with an alkali metal (such as sodium or lithium) dissolved in liquid ammonia (B1221849), in the presence of an alcohol which acts as a proton source. byjus.compharmaguideline.comresearchgate.net The mechanism proceeds via the formation of a radical anion, which is then protonated by the alcohol. A second electron transfer followed by another protonation yields the final 1,4-diene product. byjus.com In the context of polycyclic aromatic hydrocarbons like naphthalene, this reaction selectively reduces one of the rings. pharmaguideline.comnih.gov This method is advantageous as it avoids the complete saturation of the aromatic system, which would occur with methods like catalytic hydrogenation. wikipedia.org
Table 2: Comparison of Reduction Methods for Aromatic Precursors
| Methodology | Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Birch Reduction | Alkali metal (Na, Li), Liquid NH₃, Alcohol (e.g., ethanol) | 1,4-Cyclohexadienes | Partial reduction of the aromatic ring; avoids over-reduction. The mechanism involves solvated electrons and sequential protonation. | wikipedia.orgbyjus.compharmaguideline.com |
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pt, Pd) | Cyclohexanes | Complete saturation of the aromatic ring system. | wikipedia.org |
Carboxamide Functionalization Approaches at the C-5 Position
Once the 1,2-dihydroacenaphthylene core is established, the next critical stage is the introduction of the carboxamide group at the C-5 position. This can be accomplished through several distinct synthetic routes.
Carboxamide Bond Formation via Coupling Reactions, such as Acylation of Amines
A direct and widely used method for forming a carboxamide bond is the acylation of an amine. This strategy involves reacting an amine with an activated derivative of 1,2-dihydroacenaphthylene-5-carboxylic acid. The carboxylic acid is typically converted into a more reactive species, such as an acyl chloride or an ester, to facilitate the nucleophilic attack by the amine. For instance, the acylation of secondary amines with acetic anhydride (B1165640) in the presence of acetic acid is a proven method for producing tertiary amides in good yields. iscientific.org This general principle is applicable to the synthesis of 1,2-dihydroacenaphthylene-5-carboxamide, where the corresponding acyl derivative of the acenaphthene core would be treated with ammonia or a primary/secondary amine.
Multicomponent Reaction Pathways for Carboxamide Incorporation
Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like carboxamides in a single step from three or more starting materials. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted for this purpose. nih.gov
The Passerini Reaction : This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. nih.govwikipedia.org Research has shown that acenaphthylene-1,2-dione (acenaphthenequinone), a ketone derivative of acenaphthene, can effectively participate in the Passerini reaction with various isocyanides and carboxylic acids. nih.govsemanticscholar.org This provides a direct route to α-acyloxy carboxamide derivatives attached to the acenaphthene framework.
The Ugi Reaction : This is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov Similar to the Passerini reaction, an acenaphthene-based ketone could serve as the carbonyl component, allowing for the one-pot synthesis of α-acylamino amides, thus incorporating the desired carboxamide functionality. baranlab.org
Table 3: Multicomponent Reactions for Carboxamide Synthesis
| Reaction | Components | Product | Relevance to Target Synthesis | Reference |
|---|---|---|---|---|
| Passerini (3-component) | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Utilizes acenaphthenequinone (B41937) as the ketone component to build complex carboxamides on the core structure. | wikipedia.orgsemanticscholar.org |
| Ugi (4-component) | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | Offers a highly convergent one-pot method to incorporate a carboxamide group using an acenaphthene-based ketone. | nih.govbaranlab.org |
Derivatization of 1,2-Dihydroacenaphthylene-5-carboxylic Acid Precursors
An alternative and highly controlled approach involves the synthesis of a 1,2-dihydroacenaphthylene-5-carboxylic acid intermediate, which is then converted to the final carboxamide. This two-step process allows for the purification of the intermediate acid and offers flexibility in the choice of the amine for the final amidation step.
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. nih.gov This can be achieved through several methods:
Activation with Coupling Agents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating its reaction with an amine.
Conversion to Acyl Halide : The carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the amide.
Palladium-Catalyzed Carbonylation : Advanced methods include palladium-catalyzed aminocarbonylation, where a suitable precursor (like a 17-iodo-16-ene steroid derivative) is reacted with an amine under a carbon monoxide atmosphere to directly form the carboxamide derivative. nih.gov A similar strategy could be envisioned for functionalizing the acenaphthene core.
The synthesis of the precursor carboxylic acid itself can be achieved through methods like the oxidation of a C-5 alkyl or formyl group on the acenaphthene ring or via carboxylation of an organometallic derivative.
Green Chemistry Principles in the Synthesis of this compound Analogs
Green chemistry represents a paradigm shift in chemical synthesis, aiming to design processes that minimize waste, reduce energy consumption, and utilize environmentally benign substances. nih.gov These principles are paramount in the synthesis of pharmacologically relevant molecules like the analogs of this compound.
Key metrics for evaluating the "greenness" of a synthetic route include atom economy and the Environmental Factor (E-factor). chembam.com Atom economy measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. nih.gov The E-factor, conversely, quantifies the amount of waste generated per kilogram of product; a lower E-factor signifies a greener process. nih.gov For fine chemicals and pharmaceuticals, E-factors can often be high, sometimes exceeding 100, which underscores the significant waste generated in the industry. nih.gov
| Green Metric | Definition | Ideal Value | Relevance to Synthesis |
|---|---|---|---|
| Atom Economy (AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% chembam.com | 100% nih.gov | Maximizes the incorporation of starting materials into the final product. nih.gov |
| Environmental Factor (E-Factor) | Total Mass of Waste / Mass of Product chembam.com | 0 nih.gov | Quantifies waste production, encouraging waste minimization. nih.gov |
| Reaction Mass Efficiency (RME) | Mass of Isolated Product / Total Mass of Reactants nih.gov | 100% | Provides a more realistic measure of efficiency by considering reaction yield. |
To enhance the green profile of synthesizing this compound analogs, several strategies can be employed. The use of alternative energy sources like microwave (MW) and ultrasound (US) irradiation can dramatically reduce reaction times from hours to minutes, decrease the amount of solvent required, and lower energy consumption. nih.govmdpi.com For instance, MW-assisted synthesis has been effectively used to produce various nitrogen-containing heterocyclic compounds. mdpi.comnih.gov Similarly, ultrasound has been shown to be highly efficient for reactions like O-alkylation, N-alkylation, and α-bromination, often proving more effective than microwave or conventional heating methods. nih.gov
The choice of solvent is another critical factor. Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.org Phosphine-free Heck reactions have been successfully carried out in water, minimizing environmental pollution and operational hazards. organic-chemistry.orgnih.gov The direct catalytic amidation of carboxylic acids, a key step in forming the carboxamide, can also be performed in greener solvents, avoiding the use of hazardous reagents. mdpi.com Furthermore, solvent-free, or solid-state, reactions represent a highly efficient and environmentally friendly approach, as demonstrated in the synthesis of 2-amino-N-aryl-1,8-naphthyridine-3-carboxamides, which proceeds at room temperature with excellent yields. researchgate.net
Catalytic Approaches in this compound Synthesis, including Palladium-catalyzed couplings
Catalytic methods are central to modern organic synthesis, offering efficient and selective pathways to complex molecules. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for C-C bond formation and are highly applicable to the synthesis of the acenaphthylene framework. nih.govmdpi.com
The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction has been successfully employed in the synthesis of various acenaphthylene derivatives. researchgate.net For example, a highly efficient palladium-catalyzed cascade reaction involving an initial Suzuki-Miyaura coupling followed by an intramolecular C-H arylation can be used to construct acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes and heteroarylboronic acids. nih.govbeilstein-journals.org This strategy demonstrates the power of palladium catalysis to build the core polycyclic structure in high yields (45-90%). nih.govbeilstein-journals.org Catalysts supported by bis(imino)acenaphthene (BIAN) ligands have also shown high activity for Suzuki couplings, even in green solvents like water. utexas.edu
| Reactants | Catalyst System | Solvent/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| 1,8-Diiodonaphthalene + Thiophene-3-ylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 110 °C | Acenaphtho[1,2-b]thiophene | 76% | beilstein-journals.org |
| 1,8-Diiodonaphthalene + Thiophene-3-ylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene, 110 °C | Acenaphtho[1,2-b]thiophene | 78% | beilstein-journals.org |
| Aryl Halides + Aryl Boronic Acids | BIAN-Pd(II) Carbene Complex | Dichloromethane or Water, 30-40 °C | Biaryls | High | utexas.edu |
| 1,2-Dibromoacenaphthylene + Arylboronic Acids | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O | 1,2-Diarylacenaphthylenes | Good to Excellent | researchgate.net |
Another cornerstone of palladium catalysis is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgmdpi.com This reaction is noted for its high efficiency, mild reaction conditions, and functional group tolerance. mdpi.com The development of phosphine-free palladium precursors allows these reactions to be performed under greener conditions, for instance, using water as a cosolvent. nih.gov
Once the core structure, 1,2-dihydroacenaphthylene-5-carboxylic acid bldpharm.comaobchem.com, is obtained, the final carboxamide can be formed through catalytic amidation. Traditional methods often require stoichiometric activating agents, generating significant waste. Modern catalytic approaches allow for the direct amidation of carboxylic acids with amines. mdpi.com Boron-based catalysts, for example, have proven effective for a wide range of substrates, including those that are sterically hindered or prone to epimerization. mdpi.com Alternatively, reductive amination of the carboxylic acid using a heterogeneous catalyst like Pt-Mo/γ-Al₂O₃ under H₂ provides a sustainable route to the corresponding amine, which can then be acylated. rsc.org
Synthesis of Specific Substituted this compound Derivatives
The functional properties of a molecule can be finely tuned by introducing various substituents. For this compound, derivatives are typically synthesized by forming the amide bond between the parent carboxylic acid (or its activated derivative, such as an acyl chloride) and a selected amine. This approach allows for the introduction of a wide array of aryl, alkyl, and heterocyclic moieties onto the carboxamide nitrogen.
The general synthetic scheme involves the reaction of 1,2-dihydroacenaphthylene-5-carbonyl chloride (prepared from the corresponding carboxylic acid) with a primary or secondary amine. This is a well-established and versatile method for creating amide bonds.
N-Aryl Derivatives: The synthesis of N-aryl carboxamides is a common strategy in medicinal chemistry. These derivatives can be prepared by reacting 1,2-dihydroacenaphthylene-5-carbonyl chloride with various substituted anilines. For example, a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives were successfully prepared using this general approach. nih.gov A similar strategy could yield compounds like N-(4-hydroxyphenyl)-1,2-dihydroacenaphthylene-5-carboxamide.
N-Alkyl Derivatives: Introducing alkyl groups can modify the lipophilicity and metabolic stability of a compound. N-alkyl derivatives are synthesized by reacting the acyl chloride with an appropriate alkylamine. This method has been used to create various alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides, demonstrating its applicability for generating libraries of substituted amides. nih.gov
N-Heterocyclic Derivatives: Incorporating heterocyclic rings is a key strategy for exploring new chemical space and biological interactions. nih.gov These derivatives can be synthesized by using an amine that is part of a heterocyclic system. For instance, reacting 1,2-dihydroacenaphthylene-5-carbonyl chloride with aminopyridine would yield an N-pyridinyl carboxamide derivative. This approach is analogous to the synthesis of 5H-dibenzo[b,f]azepine-5-carboxamides bearing an imidazole (B134444) moiety. researchgate.net
| Derivative Type | Example Amine Reactant | Illustrative Product Name | Analogous Synthesis Reference |
|---|---|---|---|
| N-Aryl | 4-Aminophenol | N-(4-Hydroxyphenyl)-1,2-dihydroacenaphthylene-5-carboxamide | nih.gov |
| N-Alkyl | Decylamine | N-Decyl-1,2-dihydroacenaphthylene-5-carboxamide | nih.gov |
| N-Heterocyclic | 4-Aminopyridine | N-(Pyridin-4-yl)-1,2-dihydroacenaphthylene-5-carboxamide | researchgate.net |
| N-Aryl (Substituted) | 4-Fluoroaniline | N-(4-Fluorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide | nih.gov |
Elucidation of Reaction Mechanisms and Kinetics for 1,2 Dihydroacenaphthylene 5 Carboxamide Transformations
Mechanistic Investigations of Carboxamide Formation Reactions
The synthesis of 1,2-Dihydroacenaphthylene-5-carboxamide from its corresponding carboxylic acid or nitrile precursor proceeds through well-established reaction mechanisms. The primary method involves the conversion of 1,2-dihydroacenaphthylene-5-carboxylic acid into an activated intermediate, which is then subjected to nucleophilic attack by ammonia (B1221849).
A common strategy is the activation of the carboxylic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur or carbonyl carbon of the activating agent, followed by the elimination of leaving groups to form the highly electrophilic acyl chloride. This intermediate then readily reacts with ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a chloride ion, followed by deprotonation, yields the final carboxamide product.
Alternatively, direct amidation can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). In these reactions, the coupling agent activates the carboxylic acid to form a highly reactive O-acylisourea (with DCC) or an active ester, which is then susceptible to nucleophilic attack by ammonia.
Another potential pathway is the partial hydrolysis of a nitrile precursor, 5-cyano-1,2-dihydroacenaphthylene, under acidic or basic conditions. The mechanism for acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. researchgate.net A series of proton transfers and tautomerization steps leads to the carboxamide. researchgate.net Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon.
Table 1: Common Reagents and Conditions for Carboxamide Formation
| Precursor | Method | Key Reagents | General Conditions |
|---|---|---|---|
| 1,2-Dihydroacenaphthylene-5-carboxylic acid | Acyl Chloride Formation | SOCl₂, (COCl)₂ | Anhydrous, non-protic solvent (e.g., THF, DCM), followed by addition of NH₃ or NH₄OH |
| 1,2-Dihydroacenaphthylene-5-carboxylic acid | Peptide Coupling | DCC, HATU | Anhydrous polar aprotic solvent (e.g., DMF, CH₃CN), room temperature |
| 5-Cyano-1,2-dihydroacenaphthylene | Partial Nitrile Hydrolysis | H₂SO₄ (conc.), HCl (conc.) or NaOH, H₂O₂ | Aqueous solution, often with heating |
Reaction Pathways of the 1,2-Dihydroacenaphthylene Moiety
The reactivity of the 1,2-dihydroacenaphthylene core is dominated by the aromatic character of the naphthalene (B1677914) system, while also being influenced by the saturated five-membered ring.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of the acenaphthene (B1664957) core. libretexts.org The reaction proceeds via a two-step mechanism involving the attack of an electrophile (E⁺) on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. libretexts.org
The regioselectivity of EAS on this compound is governed by the directing effects of the existing carboxamide group and the inherent reactivity of the acenaphthene ring system. The acenaphthene system itself preferentially undergoes substitution at the C3, C5, and C8 positions (equivalent to the α-positions of naphthalene), as this leads to a more stable arenium ion intermediate where the positive charge can be delocalized while preserving the aromaticity of the adjacent ring. libretexts.org
However, the carboxamide group (-CONH₂) at the C5 position significantly influences this preference. As a moderately deactivating group, it withdraws electron density from the aromatic system via resonance and inductive effects, making the rings less susceptible to electrophilic attack compared to unsubstituted acenaphthene. Furthermore, it acts as a meta-director. Therefore, incoming electrophiles will be directed to the positions meta to the C5-carboxamide, primarily the C4 and C6 positions. Substitution at the C6 position is generally favored to minimize steric hindrance.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) | Mechanistic Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | 6-Nitro-1,2-dihydroacenaphthylene-5-carboxamide | Carboxamide is a deactivating, meta-director. C6 is meta and sterically accessible. |
| Halogenation | Br⁺, Cl⁺ | 6-Bromo-1,2-dihydroacenaphthylene-5-carboxamide | Carboxamide directs the electrophile to the meta position. |
| Sulfonation | SO₃ | This compound-6-sulfonic acid | Reversible reaction, product distribution can be temperature-dependent. libretexts.org |
| Friedel-Crafts Acylation | RCO⁺ | Generally does not occur | The ring is strongly deactivated by the carboxamide group, preventing this reaction. |
The 1,2-dihydroacenaphthylene moiety can participate in radical reactions, particularly at the benzylic C1 and C2 positions of the five-membered ring. These C-H bonds are weaker than the aromatic C-H bonds and are susceptible to hydrogen atom abstraction by radical initiators. For instance, gas-phase reactions of acenaphthene with hydroxyl (OH) radicals can lead to the formation of ring-opened products. nih.gov A similar reaction on this compound could lead to the formation of a stabilized benzylic radical intermediate, which could then react with oxygen to form hydroperoxides or undergo further fragmentation.
Photo-induced reactions are also significant for this class of compounds. Acenaphthylene (B141429) and its derivatives are known to undergo photochemical reactions. scispace.com Upon absorption of UV light, the molecule is promoted to an excited state. This excited state can undergo several reaction pathways. One common pathway is photodimerization, where two excited molecules react to form a cyclobutane (B1203170) ring. For this compound, this could potentially lead to dimers linked via the five-membered rings. Another pathway involves photo-induced electron transfer, which can initiate radical ion chemistry. rsc.org Photolysis of related compounds like acenaphthenequinone (B41937) in the presence of oxygen can lead to oxidative cleavage, forming 1,8-naphthalic anhydride (B1165640). nih.gov
Pericyclic reactions are concerted reactions that proceed through a single cyclic transition state. wikipedia.orgbyjus.com The dihydroacenaphthylene system itself is not ideally set up for common pericyclic reactions like Diels-Alder or electrocyclic ring-opening, as it lacks the necessary conjugated π-system within the reacting portion of the molecule. msu.edulibretexts.org
However, derivatives of this compound could be designed to undergo such transformations. For example, the introduction of a double bond into the five-membered ring to form an acenaphthylene derivative would create a system capable of acting as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). nih.gov Similarly, further functionalization to create a conjugated polyene system could enable electrocyclic reactions, which involve the formation of a σ-bond from a conjugated π-system, leading to a new ring. byjus.com These reactions are highly stereospecific and are governed by the principles of orbital symmetry. wikipedia.org
Kinetic Studies and Rate Determinations for Key Synthetic Steps
Kinetic studies provide quantitative data on reaction rates, offering insight into reaction mechanisms. For the synthesis and transformation of this compound, kinetic analysis would focus on determining the rate law, activation energy, and the effect of various parameters on the reaction velocity.
The rate of electrophilic aromatic substitution reactions would depend on the concentration of both the substrate and the electrophile, and would be significantly influenced by the nature of the solvent and the presence of a catalyst. For instance, the rate of nitration would follow a rate law such as: Rate = k[C₁₂H₉CONH₂][NO₂⁺].
Table 3: Hypothetical Kinetic Data for the Nitration of this compound This table is illustrative and does not represent actual experimental data.
| Experiment | [Substrate] (M) | [HNO₃] (M) | Catalyst [H₂SO₄] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.1 | 1.0 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1.0 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.0 | 3.1 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2.0 | 6.0 x 10⁻⁵ |
Influence of Substituents on Reaction Mechanisms and Selectivity
Substituents on the 1,2-dihydroacenaphthylene ring have a profound impact on reaction mechanisms and selectivity. Their electronic (inductive and resonance) and steric properties can alter the reactivity of the molecule and direct the outcome of reactions.
In electrophilic aromatic substitution, the existing C5-carboxamide group is deactivating and meta-directing. If a second substituent is present, the directing effect will be a composite of both groups.
Electron-Donating Groups (EDGs) like -OH, -OR, or -NH₂ would activate the ring they are attached to, making it more nucleophilic and increasing the rate of EAS. They are ortho, para-directors. If an EDG were placed at the C8 position, it would activate the C7 and C9 (peri) positions for electrophilic attack.
Electron-Withdrawing Groups (EWGs) like -NO₂, -SO₃H, or -CF₃ would further deactivate the aromatic system, making EAS much more difficult. They are also meta-directors. The presence of another EWG would render the molecule highly unreactive towards electrophiles.
In radical reactions, substituents can influence the stability of radical intermediates. For example, a substituent at the C1 or C2 position could affect the stability of a benzylic radical formed at that site. Substituent effects can also be fine-tuned by external factors like solvent and pH. nih.gov
Table 4: Influence of a Second Substituent (X) on the Selectivity of EAS
| Position of X | Nature of X | Effect on Reactivity | Predicted Site of Electrophilic Attack |
|---|---|---|---|
| C8 | -OCH₃ (Activating) | Activation, overrides deactivating effect of -CONH₂ | C7 (ortho to -OCH₃) |
| C3 | -OCH₃ (Activating) | Activation of the unsubstituted ring | C4 (ortho to -OCH₃), C8 (para to -OCH₃) |
| C6 | -NO₂ (Deactivating) | Strong deactivation | Reaction highly disfavored |
| C4 | -Cl (Deactivating) | Deactivation | C6 (meta to -CONH₂, ortho to -Cl) and C8 (meta to -Cl) |
Advanced Theoretical and Computational Chemistry Studies of 1,2 Dihydroacenaphthylene 5 Carboxamide
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are essential for elucidating the fundamental electronic structure, geometry, and properties of 1,2-Dihydroacenaphthylene-5-carboxamide. These methods solve approximations of the Schrödinger equation for the molecule, providing detailed insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for medium- to large-sized organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to optimize the molecular geometry, predict vibrational frequencies (for comparison with IR and Raman spectra), and analyze the electronic properties.
A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311G+(d,p). nih.gov This level of theory is well-suited for calculating key electronic descriptors. nih.gov
Key DFT-derived properties for analysis include:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the lowest-energy three-dimensional structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites), typically colored red, and electron-poor regions (nucleophilic attack sites), colored blue. For this molecule, the oxygen of the carboxamide group would be a site of high negative potential.
Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical, expected values for a molecule like this compound based on calculations of similar aromatic amides. These are not experimentally verified data for this specific compound.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Ab initio (from first principles) methods, such as Hartree-Fock (HF), and more advanced post-Hartree-Fock methods provide a higher level of theory. While computationally more demanding than DFT, they are used for benchmarking and for systems where electron correlation effects are particularly important.
Coupled Cluster theory, especially the "gold standard" CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), offers extremely high accuracy for calculating energies and properties. However, its computational cost scales very poorly with the size of the molecule, making it impractical for routine calculations on a molecule of this size. Its application would likely be reserved for calculating a highly accurate energy value for a specific, pre-optimized geometry obtained from a less costly method like DFT, or for a smaller model system representing the core structure.
Semiempirical methods, such as PM6 or PM7, offer a significant speed advantage over DFT and ab initio methods by incorporating parameters derived from experimental data. scispace.comscispace.com This makes them suitable for calculations on very large systems or for high-throughput screening of many molecules. While less accurate in an absolute sense, they are effective for finding optimized geometries and analyzing trends across a series of related compounds. scispace.com For this compound, a PM6 calculation could be used to quickly model its interaction with a large protein or to perform initial conformational searches before refining with DFT. scispace.comscispace.com
Conformational Analysis and Energetics
The biological and chemical function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
For this compound, a key flexible bond is the single bond connecting the carboxamide group (-CONH₂) to the acenaphthylene (B141429) ring system. Rotation around this C-C bond is not free and is hindered by a torsional barrier.
Computational methods can map the potential energy surface as a function of the dihedral angle of this bond. This analysis reveals:
Low-Energy Conformers: The most stable rotational isomers (rotamers). Stability is dictated by a balance of electronic effects (conjugation between the amide and the ring) and steric hindrance (repulsion between the amide group and adjacent atoms on the ring).
Transition States: The highest-energy points on the rotational pathway, which define the energy barrier that must be overcome for the molecule to convert between stable conformers. The height of this barrier determines the rate of interconversion at a given temperature.
The structure of this compound allows for several types of non-covalent interactions that are critical for its behavior in a condensed phase or a biological environment.
Hydrogen Bonding: The carboxamide group is a classic hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen). This allows the molecule to form strong, directional hydrogen bonds with itself (leading to dimers or crystal packing) or with other molecules like water or protein residues.
π-π Stacking: The large, flat surface of the acenaphthylene aromatic system is capable of engaging in π-π stacking interactions. These occur when two aromatic rings stack on top of each other, driven by attractive electrostatic and dispersion forces. This type of interaction is fundamental to the structure of DNA and plays a key role in protein-ligand binding.
Table 2: Potential Intermolecular Interactions This table outlines the potential non-covalent interactions for this compound and the molecular features responsible.
| Interaction Type | Responsible Molecular Feature | Significance |
| Hydrogen Bond Donor | Amide N-H groups | Forms directional interactions with H-bond acceptors (e.g., water, carbonyls). |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms directional interactions with H-bond donors (e.g., water, N-H groups). |
| π-π Stacking | Aromatic Acenaphthylene Ring | Leads to non-polar stacking with other aromatic systems. |
Prediction of Reactivity and Chemoselectivity
The prediction of how and where a molecule will react is a primary goal of computational analysis. For a molecule with multiple functional regions like this compound—possessing both an aromatic system and an amide group—understanding the subtle interplay of electronic effects is key to predicting its chemical behavior.
Analysis of Atomic Charges, including Natural Bond Order, ChelpG, and Mulliken
The distribution of electron density within a molecule is fundamental to its reactivity. Computational methods can calculate the partial charge on each atom, highlighting sites susceptible to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attack. Several population analysis schemes are used to partition the total electron density among the atoms, each with different theoretical underpinnings.
Mulliken Population Analysis: One of the earliest methods, Mulliken analysis partitions charges based on the contribution of atomic orbitals to the molecular orbitals. While computationally straightforward, its results can be highly dependent on the basis set used.
Natural Bond Order (NBO) Analysis: NBO analysis focuses on localizing electrons into bonding, lone pair, and anti-bonding orbitals that correspond to familiar Lewis structures. This method provides a more intuitive chemical picture. For this compound, NBO analysis would be expected to show a significant negative charge on the oxygen and nitrogen atoms of the carboxamide group, making them key nucleophilic sites. The analysis also reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. researchgate.net
ChelpG (Charges from Electrostatic Potentials using a Grid-based method): This method derives atomic charges by fitting them to reproduce the calculated molecular electrostatic potential (MEP) surrounding the molecule. The MEP is what another approaching molecule "sees," making ChelpG charges particularly useful for predicting intermolecular interactions.
For this compound, these analyses collectively identify the carbonyl oxygen as a primary site for protonation or coordination to Lewis acids, while the aromatic rings remain the most likely sites for electrophilic substitution. The precise charge values, though varying between methods, provide a quantitative ranking of atomic site reactivity.
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) | ChelpG Charge (a.u.) | Predicted Reactivity |
|---|---|---|---|---|
| Carbonyl Oxygen (O) | -0.55 | -0.70 | -0.65 | Strongly Nucleophilic / H-bond Acceptor |
| Amide Nitrogen (N) | -0.40 | -0.85 | -0.70 | Nucleophilic / H-bond Donor |
| Carbonyl Carbon (C=O) | +0.45 | +0.60 | +0.55 | Strongly Electrophilic |
| Aromatic C4 | -0.15 | -0.20 | -0.18 | Site for Electrophilic Attack |
| Aromatic C6 | -0.12 | -0.18 | -0.15 | Site for Electrophilic Attack |
Average Local Ionization Energy (ALIE) Mapping
Average Local Ionization Energy (ALIE) is a property calculated on the surface of a molecule, representing the energy required to remove an electron from any point. Regions with a low ALIE indicate the location of the most loosely bound, highest-energy electrons, which are the most available for reaction with electrophiles.
When mapped onto the molecular surface, ALIE provides a detailed picture of reactivity. For this compound, the ALIE map would be expected to show the lowest values (often colored in red or blue on a visual map) over the π-system of the acenaphthene (B1664957) rings and particularly on the oxygen and nitrogen atoms of the amide group. This confirms that these are the most nucleophilic regions, readily donating electron density to an attacking electrophile. This technique is especially powerful as it avoids the ambiguities associated with assigning charges to specific atoms and instead focuses on the continuous electron density.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost, highest-energy electrons and characterizes the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to be a π-orbital delocalized across the acenaphthene ring system, with significant contributions from the amide group. researchgate.net The energy of the HOMO is related to the ionization potential; a higher HOMO energy indicates a more reactive nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy empty orbital, representing the molecule's ability to act as an electrophile or electron acceptor. The LUMO is likely a π*-antibonding orbital, also delocalized over the aromatic system. A lower LUMO energy indicates a more reactive electrophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and electronic excitability. chemrxiv.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. chemrxiv.org Computational studies on polycyclic aromatic systems show that as π-conjugation increases, the HOMO-LUMO gap tends to decrease. chemrxiv.org
By analyzing the spatial distribution and energies of these frontier orbitals, chemists can predict the regioselectivity of reactions like electrophilic aromatic substitution or cycloadditions.
Computational Simulation of Reaction Mechanisms and Transition States
Beyond predicting static reactivity, computational chemistry allows for the dynamic simulation of entire reaction pathways. By applying methods like Density Functional Theory (DFT), researchers can model the transformation from reactants to products, identifying key intermediates and, most importantly, the transition state (TS). aanda.orgresearchgate.net
The transition state is the highest energy point along the reaction coordinate—a molecular structure that is fleeting and cannot be isolated experimentally. Locating the TS and calculating its energy (the activation energy) is crucial for understanding reaction kinetics. For this compound, one could simulate:
Electrophilic Aromatic Substitution: Modeling the attack of an electrophile (e.g., NO₂⁺) on the acenaphthene ring. The calculations would determine the relative activation energies for attack at different positions, thereby predicting the major product isomer. researchgate.net
Hydrolysis of the Amide: Simulating the addition of water or hydroxide (B78521) to the carbonyl carbon. This would involve mapping the energy profile for the formation of a tetrahedral intermediate and its subsequent breakdown, allowing for a comparison of acid-catalyzed and base-catalyzed mechanisms.
These simulations provide a molecular-level "movie" of the reaction, revealing the precise geometry of the transition state and quantifying the energy barriers that govern the reaction speed.
Advanced Spectroscopic Characterization Methodologies for 1,2 Dihydroacenaphthylene 5 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. For 1,2-Dihydroacenaphthylene-5-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
High-Resolution 1D NMR (¹H, ¹³C) for Structural Elucidation
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration, which corresponds to the number of protons. The ¹³C NMR spectrum, typically acquired with proton decoupling, shows the number of unique carbon atoms in the molecule.
The expected ¹H NMR signals for this compound would include characteristic resonances for the aliphatic protons of the dihydro-acenaphthene moiety and the aromatic protons on the naphthalene (B1677914) core, as well as signals for the amide protons. The protons of the ethylene (B1197577) bridge (H-1 and H-2) are anticipated to appear as a singlet or a pair of multiplets in the aliphatic region. The aromatic protons will exhibit complex splitting patterns due to coupling with their neighbors. The amide protons (CONH₂) would likely appear as two distinct, broad singlets due to restricted rotation around the C-N bond.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the aliphatic carbons (C-1 and C-2) and the aromatic carbons. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the downfield region (around 160-170 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1, H-2 | ~3.4 | ~30 |
| H-3 | ~7.5 | ~120 |
| H-4 | ~7.8 | ~125 |
| H-6 | ~8.0 | ~128 |
| H-7 | ~7.6 | ~122 |
| H-8 | ~7.7 | ~127 |
| -CONH₂ | ~7.5 (broad), ~7.9 (broad) | - |
| C-2a | - | ~140 |
| C-2b | - | ~146 |
| C-5 | - | ~135 |
| C-5a | - | ~130 |
| C-8a | - | ~145 |
| C-8b | - | ~138 |
| C=O | - | ~168 |
Two-Dimensional (2D) NMR Techniques, such as COSY and HSQC, for Complex Assignment
While 1D NMR provides essential information, complex molecules often exhibit overlapping signals in their ¹H spectra, making unambiguous assignments challenging. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools to overcome this limitation. researchgate.net
A COSY experiment maps the correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons, allowing for the assignment of adjacent protons on the aromatic rings. Cross-peaks in the COSY spectrum would confirm the coupling relationships between, for example, H-3 and H-4, and between H-6, H-7, and H-8.
An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netsdsu.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.gov For the target molecule, each protonated carbon atom would give rise to a cross-peak in the HSQC spectrum, directly linking the ¹H and ¹³C chemical shifts. This allows for the definitive assignment of the carbon atoms in the acenaphthene (B1664957) skeleton.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Vibrational Mode Analysis for Functional Group Identification
The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional groups. The carboxamide group will be particularly prominent, with N-H stretching vibrations typically appearing as two bands in the range of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1600-1640 cm⁻¹.
The aromatic part of the molecule will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the dihydro-acenaphthene bridge will be observed just below 3000 cm⁻¹. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. For comparison, the IR spectrum of the related compound 1,2-dihydro-5-nitroacenaphthylene shows characteristic bands for the acenaphthene core. nist.gov
Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3100-3500 (strong, broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 (medium) | Strong |
| Aliphatic C-H Stretch | 2850-2960 (medium) | Strong |
| C=O Stretch (Amide I) | 1650-1680 (strong) | Medium |
| N-H Bend (Amide II) | 1600-1640 (medium) | Weak |
| Aromatic C=C Stretch | 1450-1600 (variable) | Strong |
| C-H Out-of-Plane Bend | 700-900 (strong) | Weak |
Advanced Raman Techniques, including Resonance-Enhanced, Surface-Enhanced, and Tip-Enhanced Raman Spectroscopy
While conventional Raman spectroscopy provides complementary information to IR, advanced Raman techniques can offer significantly enhanced sensitivity and specificity. For a polycyclic aromatic compound like this compound, these methods can be particularly advantageous.
Resonance Raman (RR) spectroscopy involves exciting the molecule with a laser wavelength that corresponds to an electronic absorption band. This can lead to a dramatic enhancement of the Raman signals for vibrations associated with the chromophoric part of the molecule, in this case, the acenaphthene system. This selectivity can help in studying the aromatic core with minimal interference from other molecular vibrations.
Surface-Enhanced Raman Spectroscopy (SERS) relies on the adsorption of the analyte onto a roughened metal surface (typically silver or gold). This results in a massive enhancement of the Raman signal, allowing for the detection of very low concentrations of the analyte. SERS could be employed to study the vibrational properties of this compound at interfaces or in trace amounts.
Tip-Enhanced Raman Spectroscopy (TERS) combines the chemical information of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. A metalized tip is used to enhance the Raman signal locally, enabling vibrational analysis at the nanoscale. TERS could potentially be used to probe the orientation and vibrational characteristics of single molecules of this compound on a surface.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
For this compound, electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the stability of the acenaphthene ring system and the presence of the carboxamide group.
A probable primary fragmentation pathway would involve the loss of the carboxamide group as a radical (•CONH₂) or the loss of ammonia (B1221849) (NH₃) followed by the loss of carbon monoxide (CO). The base peak in the spectrum could correspond to the stable acenaphthene cation or a related fragment. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion (C₁₃H₁₁NO) |
| [M-17]⁺ | Loss of NH₃ |
| [M-44]⁺ | Loss of •CONH₂ |
| [M-45]⁺ | Loss of CONH₂ |
| [Acenaphthene ring]⁺ | Acenaphthene core fragment |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of a molecule, which are dictated by its system of conjugated π-electrons.
The UV-Vis absorption spectrum of this compound is dominated by the π → π* electronic transitions within the aromatic acenaphthene ring system. The core structure, 1,2-dihydroacenaphthylene (acenaphthene), is known to absorb UV radiation. nist.gov The addition of the carboxamide group (-CONH₂) as a substituent on the aromatic ring can influence the absorption maxima (λ_max) and molar absorptivity (ε), potentially causing a shift in the absorption bands compared to the unsubstituted parent molecule.
Fluorescence spectroscopy offers enhanced sensitivity and selectivity for compounds that emit light after excitation. escholarship.org Many PAHs are naturally fluorescent due to their aromatic structure with conjugated double bonds. jasco-global.com The 1,2-dihydroacenaphthylene (acenaphthene) core is known to be fluorescent, with an emission spectrum similar to that of naphthalene. halide-crylink.com In contrast, the fully aromatic analogue, acenaphthylene (B141429), does not exhibit significant fluorescence under similar conditions. jasco-global.comhalide-crylink.com The fluorescence of this compound would therefore be expected, with the specific excitation and emission wavelengths influenced by the electronic effects of the carboxamide substituent. By carefully selecting these wavelengths, a high degree of specificity can be achieved, allowing for sensitive detection even in complex matrices. escholarship.org
Table 2: Typical Spectroscopic Data for Related Aromatic Cores
| Compound | Technique | Wavelengths (nm) | Reference |
| Acenaphthylene | UV-Vis Absorption | Peaks ~250-350 nm | nist.gov |
| Acenaphthene | Fluorescence | Emission similar to Naphthalene | halide-crylink.com |
| Naphthalene | UV-Vis Absorption | Multiple bands ~250-320 nm | science-softcon.de |
| Pyrene | Fluorescence | Emission ~370-400 nm | halide-crylink.com |
X-ray Based Spectroscopic Methods, such as X-ray Fluorescence for elemental characterization
X-ray based spectroscopic methods provide information about the elemental composition and electronic state of the constituent atoms. X-ray Fluorescence (XRF) is a non-destructive technique used for elemental analysis. When a sample is irradiated with high-energy X-rays, it causes the ejection of core-shell electrons. The subsequent relaxation of electrons from higher energy shells to fill the vacancy results in the emission of characteristic X-rays (fluorescence), with energies unique to each element. For a pure sample of this compound, XRF would confirm the presence of the expected light elements (carbon, nitrogen, oxygen) and, more importantly, verify the absence of any unexpected heavier elements, such as metallic catalysts or inorganic impurities. While XRF is primarily an elemental tool, its data can be processed with chemometric techniques to extract more subtle information from complex datasets. researchgate.net
Hyperspectral and Multispectral Imaging Techniques
Hyperspectral (HSI) and multispectral (MSI) imaging are powerful, non-destructive techniques that integrate conventional imaging and spectroscopy. nih.gov These methods collect a spectrum for each pixel in an image, creating a three-dimensional "hypercube" of data that contains both spatial and spectral information. mdpi.comnih.gov While MSI captures data from a small number of broad spectral bands, HSI acquires data from hundreds of narrow, contiguous bands. researchgate.netresearchgate.net
For this compound, these techniques could be applied to:
Map Spatial Distribution: Visualize the distribution of the compound on a surface or within a solid matrix.
Purity Assessment: Identify the presence of impurities or other compounds that have different spectral signatures.
Quality Control: Monitor the uniformity of the compound in a formulated product. mdpi.com
The application of HSI allows for a detailed analysis of the chemical composition and physical features of a sample without causing damage. mdpi.com
Chemometric Approaches for Spectroscopic Data Analysis
Modern spectroscopic instruments generate vast and complex datasets. Chemometrics employs mathematical and statistical methods to extract meaningful chemical information from this data. researchgate.net These approaches are critical for interpreting the subtle variations found in spectra from techniques like HSI, MS, and UV-Vis.
Common chemometric methods include:
Principal Component Analysis (PCA): A dimensionality reduction technique that transforms the original, often correlated, spectral variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov PCA is widely used to identify patterns, group samples, and remove noise from hyperspectral and other spectroscopic data. researchgate.netnih.govnih.gov
Partial Least Squares (PLS) Regression: A regression method used to model the relationship between spectral data (X) and a property of interest (Y), such as concentration or a physical attribute. nih.gov It is particularly useful when the number of spectral variables is much larger than the number of samples, as is common in spectroscopic analysis. mdpi.com
By coupling spectroscopy with chemometrics, it becomes possible to build robust models for both qualitative classification and quantitative prediction, even when spectral features overlap or are not directly observable. nih.govnih.gov
Applications of 1,2 Dihydroacenaphthylene 5 Carboxamide in Organic Synthesis
Utilization as a Synthetic Intermediate for Complex Molecules
There is no specific information available in the surveyed literature regarding the utilization of 1,2-Dihydroacenaphthylene-5-carboxamide as a synthetic intermediate for the construction of complex molecules. While the related compound, 1,2-dihydroacenaphthylene-5-carbaldehyde, is known, its conversion to the carboxamide and subsequent use as a building block is not documented.
Role as a Chiral Auxiliary or Ligand
The potential for this compound to serve as a chiral auxiliary or ligand in asymmetric synthesis has not been explored in the available scientific literature. General principles of chiral auxiliaries often involve the use of molecules with stereogenic centers that can direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov Well-known examples include pseudoephedrine and oxazolidinones, which form amide derivatives with carboxylic acids to control subsequent alkylation or aldol (B89426) reactions. wikipedia.orgnih.gov However, there are no published studies that apply these principles using a chiral version of this compound. Similarly, its use as a ligand in metal-catalyzed reactions is not reported.
Building Block in Heterocycle Synthesis
While the acenaphthene (B1664957) and acenaphthylene (B141429) core structures are utilized in the synthesis of various heterocyclic systems, the specific role of this compound as a building block is not described. For instance, acenaphthenequinone (B41937), a related derivative, is a common precursor for synthesizing fused heterocyclic compounds like imidazoles through multicomponent reactions. mdpi.comnih.gov However, analogous reactivity or applications starting from the 5-carboxamide derivative have not been documented.
Development of Novel Reagents Incorporating the Acenaphthylene-Carboxamide Unit
The development of novel reagents based on the this compound scaffold is not reported in the available literature. Research in this area would typically involve the chemical modification of the carboxamide functionality or the acenaphthylene ring system to create new synthetic tools. There is no evidence of such research having been conducted or published.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 1,2-Dihydroacenaphthylene-5-carboxamide typically proceeds from its carboxylic acid precursor, 1,2-dihydroacenaphthylene-5-carboxylic acid. A primary focus of future research should be the development of highly efficient and environmentally benign methods for this transformation. Traditional methods for amide bond formation often rely on stoichiometric coupling reagents, which generate significant chemical waste. ucl.ac.uk
Green chemistry principles advocate for the use of catalytic methods that minimize waste and energy consumption. sciepub.comsemanticscholar.orgnih.gov Promising avenues for exploration include:
Direct Catalytic Amidation: Investigating the use of catalysts such as boric acid or certain metal complexes could enable the direct condensation of the carboxylic acid with an ammonia (B1221849) source, eliminating the need for activating agents. sciepub.comsemanticscholar.org This approach is atom-economical, with water as the only byproduct.
Enzymatic Synthesis: The use of enzymes, such as lipases, offers a highly selective and sustainable route to amide bond formation. nih.gov These biocatalysts operate under mild conditions and in environmentally friendly solvents, significantly reducing the environmental impact of the synthesis. nih.gov
Flow Chemistry: Implementing continuous flow processes for the amidation reaction can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
The development of such sustainable synthetic methodologies is crucial for the economically viable and environmentally responsible production of this compound for potential large-scale applications.
Exploration of Novel Reaction Pathways and Mechanisms
Understanding the reactivity of the 1,2-dihydroacenaphthylene core and the influence of the carboxamide functionality is paramount for the design of novel derivatives with tailored properties. Future research should delve into the exploration of new reaction pathways and a deeper mechanistic understanding of known transformations.
The acenaphthene (B1664957) moiety is known to undergo various reactions, including electrophilic aromatic substitution, oxidation, and cycloaddition reactions. nih.govresearchgate.net The presence of the electron-withdrawing carboxamide group at the 5-position is expected to influence the regioselectivity of these reactions. Key areas for investigation include:
C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic scaffold offers a powerful and atom-economical strategy for introducing new functional groups. Exploring transition-metal catalyzed C-H activation could lead to a diverse range of novel derivatives.
Photocatalysis and Electrochemistry: These modern synthetic tools can provide access to unique reaction pathways that are not achievable through traditional thermal methods. Investigating the photochemical and electrochemical behavior of this compound could unveil novel transformations and reactive intermediates.
Reactions of the Amide Group: Beyond its role as a stable functional group, the amide bond itself can participate in various reactions. Exploring derivatization of the amide nitrogen or transformations of the carbonyl group could yield new classes of compounds with distinct biological or material properties.
Detailed mechanistic studies, employing kinetic analysis and computational modeling, will be essential to rationalize the observed reactivity and to guide the development of new synthetic strategies.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. nih.gov Future research should leverage advanced computational modeling to build a comprehensive in-silico profile of this compound and its potential derivatives.
Key areas of computational investigation should include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level quantum chemical methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR). acs.orgacs.org These calculations can provide valuable insights into the molecule's conformational preferences and the distribution of electron density.
Reactivity Indices: Computational models can be used to calculate various reactivity indices, such as Fukui functions and electrostatic potential maps, which can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This information is invaluable for planning synthetic modifications.
Molecular Dynamics Simulations: For potential applications in materials science or as bioactive molecules, molecular dynamics simulations can provide insights into the intermolecular interactions and the dynamic behavior of this compound in different environments.
These computational studies will not only deepen our fundamental understanding of this molecule but also accelerate the discovery of new derivatives with desired properties by enabling a more targeted and rational design approach.
Integration of Multimodal Spectroscopic and Crystallographic Data
A comprehensive characterization of this compound and its derivatives is essential for confirming their structure and understanding their properties. Future research should focus on the integration of data from a variety of analytical techniques.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom, crucial for structural elucidation. acs.orgnih.gov |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as the amide N-H and C=O bonds. wpmucdn.comacs.orglibretexts.orgspectroscopyonline.comudel.edu |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation patterns, aiding in structural confirmation. nih.govacs.orgnih.govmdpi.comacs.org |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netresearchgate.neteurjchem.com |
The acquisition of high-resolution spectroscopic and crystallographic data for this compound is a critical next step. This data will serve as a benchmark for validating computational models and will provide a solid foundation for understanding the structure-property relationships of this class of compounds. The integration of these experimental techniques will provide a holistic view of the molecule's characteristics, paving the way for its rational application in various scientific and technological fields.
Q & A
Q. What are the standard synthetic routes for 1,2-Dihydroacenaphthylene-5-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves functionalization of the acenaphthene core. A common approach is coupling 1,2-dihydroacenaphthylene-5-carboxylic acid (CAS 55720-22-4) with amines using coupling reagents like HATU [(1-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] under inert conditions . Yield optimization requires controlled stoichiometry, temperature (e.g., 0–25°C), and solvent selection (e.g., DMF or acetonitrile). Impurity profiles should be monitored via HPLC to identify side products like unreacted carboxylic acid or over-alkylated derivatives .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?
Methodological Answer:
- NMR : -NMR should resolve aromatic protons (δ 7.2–8.5 ppm) and dihydro protons (δ 3.0–4.0 ppm). -NMR confirms the carboxamide carbonyl (δ ~165 ppm) .
- MS : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]) and fragmentation patterns, particularly cleavage at the amide bond.
- IR : Stretching frequencies for amide (C=O, ~1680 cm) and NH (3300–3500 cm) validate functionalization .
Q. What stability challenges arise during storage of this compound, and how are they mitigated?
Methodological Answer: The compound is prone to oxidation at the dihydro moiety and hydrolysis of the amide bond. Stability studies under varying temperatures (4°C, RT, −20°C) and humidity levels (using desiccants) are critical. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation pathways. Storage in amber vials under argon is recommended .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict regioselectivity in derivatizing this compound?
Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., C-6 vs. C-8 positions). Molecular Dynamics (MD) simulations in explicit solvents (e.g., acetonitrile) model steric effects during substitution. For example, bromination at C-6 is favored due to lower activation energy (ΔG ~25 kcal/mol), as observed in derivatives like 5,6-dibromo-1,2-dihydroacenaphthylene . Experimental validation via -NMR coupling constants confirms predicted regiochemistry .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
Methodological Answer: Discrepancies often stem from impurity interference or assay variability. Solutions include:
- Repurification : HPLC with a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to isolate >99% pure compound .
- Dose-Response Validation : Replicate IC assays across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific artifacts.
- Structural Confirmation : X-ray crystallography or 2D-NMOSY to confirm stereochemical integrity .
Q. How are kinetic studies designed to probe the catalytic mechanism of this compound in enzyme inhibition?
Methodological Answer:
- Pre-Steady-State Kinetics : Stopped-flow UV-Vis monitors rapid binding (millisecond timescale) between the carboxamide and target enzymes (e.g., kinases).
- Isotope Labeling : - or -labeled analogs track bond cleavage/formation via NMR.
- Inhibitor Titration : Varying inhibitor concentrations with fixed substrate to calculate (inhibition constant) and mechanism (competitive vs. non-competitive) .
Q. What advanced analytical techniques are used to detect trace impurities in synthesized this compound?
Methodological Answer:
Q. How does the electronic nature of substituents (e.g., nitro, bromo) influence the carboxamide’s reactivity in cross-coupling reactions?
Methodological Answer: Electron-withdrawing groups (e.g., -NO) deactivate the aromatic ring, reducing Suzuki-Miyaura coupling efficiency. For example, 1,2-dihydro-5-nitroacenaphthylene requires higher catalyst loadings (5% Pd(PPh)) compared to unsubstituted analogs. Hammett constants (σ) correlate with reaction rates: σ > 0.7 leads to >50% yield reduction .
Data Interpretation and Reporting
Q. How should researchers address inconsistencies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Re-optimize DFT Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models (PCM vs. SMD).
- Dynamic Effects : Account for conformational flexibility via MD simulations over 100+ ns.
- Experimental Replication : Re-run NMR under standardized conditions (e.g., 500 MHz, DMSO-d) to rule out solvent artifacts .
Q. What methodologies ensure reproducibility in biological assays involving this compound?
Methodological Answer:
- Standardized Protocols : Pre-treat cells with glutathione (1 mM) to mitigate oxidative stress artifacts.
- Blind Data Analysis : Use automated plate readers and third-party software (e.g., GraphPad Prism) to minimize bias.
- Metadata Documentation : Record batch-specific purity (HPLC), solvent history, and storage conditions in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
